molecular formula C26H29N3O2 B5883475 N-(2,5-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine

N-(2,5-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine

Cat. No. B5883475
M. Wt: 415.5 g/mol
InChI Key: HIMSQKIUNQPUNZ-NHFJDJAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine and amphetamine chemical classes. It is a potent hallucinogen and has been used for scientific research purposes.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This compound is thought to bind to this receptor and activate it, leading to altered perception, mood, and thought processes.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects. It is known to cause hallucinations, altered perception of time and space, and changes in mood and thought processes. It can also cause increased heart rate, blood pressure, and body temperature. This compound has been shown to have a long duration of action, with effects lasting up to 12 hours.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine has several advantages for use in lab experiments. It is a potent hallucinogen and produces a range of effects on the central nervous system, making it useful for studying the mechanism of action of hallucinogens. This compound has also been used to investigate the role of serotonin receptors in the brain, which is important for understanding the development of psychiatric disorders.
However, there are also limitations to using this compound in lab experiments. It is a controlled substance and can only be used in authorized research settings. This compound is also a potent psychoactive drug and can produce unpredictable effects, making it difficult to control for variables in experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine. One area of interest is the development of new treatments for psychiatric disorders such as schizophrenia. This compound has been shown to affect serotonin receptors in the brain, and further research could lead to the development of new drugs that target these receptors.
Another area of interest is the development of new methods for studying the effects of hallucinogens on the brain. This compound has been used in studies to investigate the mechanism of action of hallucinogens, and further research could lead to a better understanding of how these drugs affect the brain.
Conclusion:
This compound is a potent hallucinogen that has been used in scientific research to study the effects of hallucinogens on the central nervous system. It has been shown to affect serotonin receptors in the brain and has been used to investigate the role of these receptors in the development of psychiatric disorders. This compound has several advantages for use in lab experiments, but there are also limitations to its use. Further research on this compound could lead to the development of new treatments for psychiatric disorders and a better understanding of how hallucinogens affect the brain.

Synthesis Methods

N-(2,5-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 4-(diphenylmethyl)piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain this compound as a hydrochloride salt.

Scientific Research Applications

N-(2,5-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent hallucinogen and has been used in studies to understand the mechanism of action of hallucinogens. This compound has also been used in studies to investigate the role of serotonin receptors in the brain and their involvement in the development of psychiatric disorders such as schizophrenia.

properties

IUPAC Name

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-30-24-13-14-25(31-2)23(19-24)20-27-29-17-15-28(16-18-29)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,26H,15-18H2,1-2H3/b27-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMSQKIUNQPUNZ-NHFJDJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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